molecular formula C10H13BrClNO2S B2622470 (S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl CAS No. 1217722-51-4

(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl

Cat. No.: B2622470
CAS No.: 1217722-51-4
M. Wt: 326.63
InChI Key: XUJKCYUPEIQPAK-PPHPATTJSA-N
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Preparation Methods

The synthesis of (S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl involves several steps. One common synthetic route includes the reaction of (S)-proline with 5-bromo-2-thiophenylmethyl chloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may result in the corresponding alcohol or amine.

Scientific Research Applications

(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

(S)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl can be compared with other similar compounds, such as:

    (S)-alpha-(5-chloro-2-thiophenylmethyl)-proline-HCl: This compound has a similar structure but with a chlorine atom instead of a bromine atom.

    (S)-alpha-(5-fluoro-2-thiophenylmethyl)-proline-HCl: This compound features a fluorine atom in place of the bromine atom.

    (S)-alpha-(5-iodo-2-thiophenylmethyl)-proline-HCl: This compound contains an iodine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-[(5-bromothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-8-3-2-7(15-8)6-10(9(13)14)4-1-5-12-10;/h2-3,12H,1,4-6H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJKCYUPEIQPAK-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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